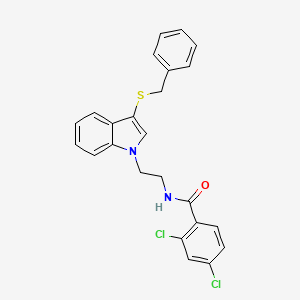

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide

Description

N-(2-(3-(Benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide is a synthetic benzamide derivative featuring a 2,4-dichlorobenzoyl group linked via an ethyl spacer to a 3-(benzylthio)-substituted indole core. The benzylthio group at the indole’s 3-position and the 2,4-dichloro substitution on the benzamide distinguish it from analogues, suggesting unique physicochemical and biological properties .

Properties

IUPAC Name |

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-2,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2OS/c25-18-10-11-19(21(26)14-18)24(29)27-12-13-28-15-23(20-8-4-5-9-22(20)28)30-16-17-6-2-1-3-7-17/h1-11,14-15H,12-13,16H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUOWWMPRUVJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide typically involves a multistep process. The initial step often includes the formation of the benzylthioindole intermediate. This is achieved through a reaction between benzylthiol and a suitable indole derivative under acidic or basic conditions to yield 3-(benzylthio)indole. The subsequent step involves linking this intermediate with 2,4-dichlorobenzoyl chloride via a nucleophilic substitution reaction, forming the final product. Specific conditions such as the choice of solvent, temperature control, and reaction time are crucial to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale synthesis. Key factors include the efficiency of the reaction, cost of raw materials, and environmental considerations. Automated processes and continuous flow chemistry may be employed to ensure consistent production quality and to reduce waste. Quality control measures are integral to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide undergoes various types of chemical reactions, including:

Oxidation: : Under suitable conditions, the benzylthio group can be oxidized to sulfoxides or sulfones, modifying the compound's biological activity.

Reduction: : The compound can be reduced using specific reducing agents to modify the functional groups attached to the indole ring or the benzamide moiety.

Substitution: : The dichlorobenzamide part of the molecule can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, acetonitrile, and ethanol are frequently used depending on the reaction type. Conditions like temperature, pressure, and pH are meticulously controlled to ensure optimal reaction outcomes.

Major Products Formed

The major products of these reactions include sulfoxides and sulfones from oxidation, amines from nucleophilic substitution, and reduced analogs of the original compound. Each product holds potential for different applications in scientific research and industry.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide is utilized as a precursor for synthesizing other complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its interaction with biological macromolecules, such as proteins and DNA, is of particular interest. Researchers explore its potential as a tool for probing biological pathways and as a starting point for developing new bioactive molecules.

Medicine

In the medical field, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in areas such as oncology and neurology. Preliminary studies indicate its potential efficacy in modulating specific signaling pathways involved in disease progression.

Industry

Industrially, the compound finds use in the development of specialty chemicals and advanced materials. Its structural versatility allows for modifications that lead to products with specific desired properties, such as increased stability, solubility, or reactivity.

Mechanism of Action

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide exerts its effects through a specific mechanism of action. It interacts with molecular targets, such as enzymes or receptors, modulating their activity. The benzylthio group and indole ring play crucial roles in binding to these targets, altering their conformation and function. This interaction can initiate or inhibit various biochemical pathways, depending on the context. The dichlorobenzamide moiety contributes to the compound's overall stability and ability to penetrate biological membranes, enhancing its efficacy in biological systems.

Comparison with Similar Compounds

Structural Analogues in the Indole-Benzamide Family

Key structural analogues are summarized below, with comparisons focusing on substituents, synthesis, and properties:

Substituent Effects on Indole Core

- The benzyl moiety may enhance π-π stacking in target binding compared to unsubstituted indoles (e.g., compound 18) .

- Hydroxyimino Group (3a): Polar oxime group in 3a increases solubility and antioxidant activity, contrasting with the nonpolar benzylthio in the target .

- Unsubstituted Indole (18, 19) : Simpler structures may favor synthetic accessibility but lack the steric or electronic modulation seen in sulfur-substituted analogues .

Benzamide Substituent Variations

- 2,4-Dichloro (Target) vs. 3,4-Dichloro (18) : Positional isomerism affects electronic distribution. The 2,4-dichloro configuration may enhance para-directed reactivity or receptor binding compared to 3,4-dichloro’s meta/para alignment .

- 2-Naphthoyl (19) : The extended aromatic system in 19 increases molecular rigidity and melting point (193–195°C), whereas the target’s dichlorobenzamide likely offers better solubility .

Spectroscopic and Crystallographic Insights

- NMR Shifts : The target’s 2,4-dichloro benzamide would show distinct aromatic proton splitting (e.g., deshielded H-3 and H-5 protons) compared to 3,4-dichloro isomers . The benzylthio group’s protons would resonate downfield (~δ 7.2–7.5) due to sulfur’s electron-withdrawing effect .

- X-ray Data (3a) : Bond lengths and angles for 3a’s oxime group (C–N ~1.376 Å, C–N–C angle ~124.87°) suggest conformational rigidity, whereas the target’s benzylthio may introduce torsional flexibility .

Biological Activity

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C18H18Cl2N2OS

- Molecular Weight : 375.32 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits several biological activities primarily through the modulation of various signaling pathways. The indole moiety is known for its role in serotonin receptor interactions, which may contribute to the compound's effects on mood and behavior.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist on specific serotonin receptors, influencing neurotransmitter release and neuronal communication.

- Antioxidant Activity : Preliminary studies suggest that the compound has antioxidant properties, which could play a role in reducing oxidative stress in cells.

- Anti-inflammatory Effects : The benzylthio group is associated with anti-inflammatory activity, potentially impacting conditions characterized by chronic inflammation.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that this compound significantly reduced apoptosis induced by oxidative stress. The results indicated a protective effect against neurodegeneration, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

In vitro experiments showed that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding supports its potential use in treating inflammatory conditions.

Case Study 3: Antimicrobial Properties

Research has identified that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.